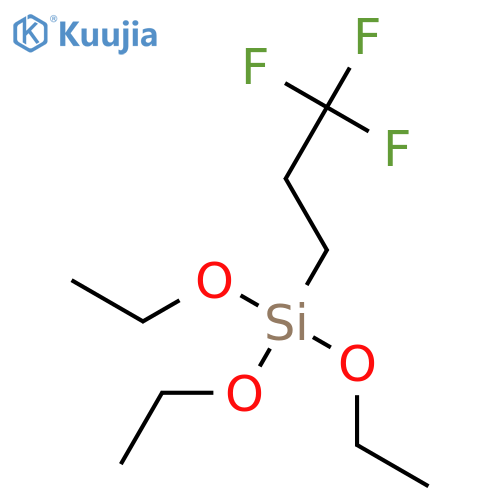Cas no 681-97-0 ((3,3,3-Trifluoropropyl)triethoxysilane)

681-97-0 structure
商品名:(3,3,3-Trifluoropropyl)triethoxysilane
(3,3,3-Trifluoropropyl)triethoxysilane 化学的及び物理的性質
名前と識別子
-
- triethoxy(3,3,3-trifluoropropyl)silane
- silane, triethoxy(3,3,3-trifluoropropyl)-
- LogP
- (3,3,3-trifluoropropyl)triethoxysilane
- (trifluoropropyl)triethoxysilane
- AKOS008901275
- DTXSID50529579
- MFCD18250269
- 86876-45-1
- Silane, triethoxy(trifluoropropyl)-
- SCHEMBL180362
- MS-20287
- 681-97-0
- G79102
- trifluoropropyl triethoxysilane
- BBL101789
- (3,3,3-TRIFLUOROPROPYL)-TRIETHOXYSILANE
- AB72661
- STL555586
- (3,3,3-Trifluoropropyl)triethoxysilane
-
- インチ: InChI=1S/C9H19F3O3Si/c1-4-13-16(14-5-2,15-6-3)8-7-9(10,11)12/h4-8H2,1-3H3
- InChIKey: ZLGWXNBXAXOQBG-UHFFFAOYSA-N
- ほほえんだ: CCO[Si](CCC(F)(F)F)(OCC)OCC
計算された属性
- せいみつぶんしりょう: 260.10557
- どういたいしつりょう: 260.10555548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 8
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.7Ų
じっけんとくせい
- 密度みつど: 1.048
- ふってん: 192.402°C at 760 mmHg
- フラッシュポイント: 70.162°C
- 屈折率: 1.385
- PSA: 27.69
- じょうきあつ: 0.7±0.4 mmHg at 25°C
(3,3,3-Trifluoropropyl)triethoxysilane セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(3,3,3-Trifluoropropyl)triethoxysilane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC57129-25g |
(3,3,3-Trifluoropropyl)triethoxysilane |
681-97-0 | 90% | 25g |
£115.00 | 2024-07-28 | |
| Apollo Scientific | PC57129-100g |
(3,3,3-Trifluoropropyl)triethoxysilane |
681-97-0 | 90% | 100g |
£305.00 | 2024-07-28 | |
| Key Organics Ltd | MS-20287-25g |
(3,3,3-Trifluoropropyl)triethoxysilane |
681-97-0 | >90% | 25g |
£100.00 | 2025-02-08 | |
| Key Organics Ltd | MS-20287-100g |
(3,3,3-Trifluoropropyl)triethoxysilane |
681-97-0 | >90% | 100g |
£228.00 | 2025-02-08 | |
| TRC | T193855-5g |
(3,3,3-Trifluoropropyl)triethoxysilane |
681-97-0 | 5g |
$ 125.00 | 2022-06-03 | ||
| TRC | T193855-10g |
(3,3,3-Trifluoropropyl)triethoxysilane |
681-97-0 | 10g |
$ 210.00 | 2022-06-03 |
(3,3,3-Trifluoropropyl)triethoxysilane 関連文献
-
1. Reaction of bis (morpholinoselenocarbonyl) triselenide with iodine. Existence of a 1 : 1 charge-transfer precursory adduct in solution in an oxidative reaction. Isolation and crystal structure of the new (N-morphoilnecarbodiselenoato)selenium(II)iodideFrancesco Bigoli,Enrico Leporati,Maria Angela Pellinghelli,Guide Crisponi,Paola Deplane,Emanuele F. Trogu J. Chem. Soc. Dalton Trans. 1983 1763
681-97-0 ((3,3,3-Trifluoropropyl)triethoxysilane) 関連製品
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
